

# NBTIs-IN-5: Physicochemical & Biological Profile

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**Compound Focus:** NBTIs-IN-5

Cat. No.: S12875223

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The following tables consolidate the key data for **NBTIs-IN-5** relevant to in vitro experimentation.

**Table 1: Physicochemical Properties & Solubility Data [1]**

Property	Value / Description
CAS Number	2767443-78-5
Molecular Formula	C <sub>24</sub> H <sub>25</sub> F <sub>3</sub> N <sub>4</sub> O <sub>2</sub> [2]
Molecular Weight	458.48 g/mol [2]
Appearance	Solid (at room temperature)
Recommended Storage	Powder: -20°C for 3 years; in solvent: -80°C for 6 months
Suggested Solvents (In Vitro)	DMSO (primary suggestion), water, ethanol, DMF

**Table 2: Documented Biological Activity & Solubility Formulations [1] [2]**

Aspect	Details
Target & Action	DNA gyrase inhibitor (Novel Bacterial Topoisomerase Inhibitor, NBTI)

Aspect	Details
Reported IC <sub>50</sub>	1.5 µM (against <i>Mycobacterium abscessus</i> DNA gyrase)
Reported MIC <sub>90</sub>	0.4 µM (against <i>M. abscessus</i> bamboo bacteria)
Common In Vivo Formulations	Various mixtures of DMSO, PEG300, Tween 80, Saline, and Corn Oil are suggested for animal studies.
Common Oral Formulations	Suspension in 0.5% CMC (carboxymethylcellulose sodium)

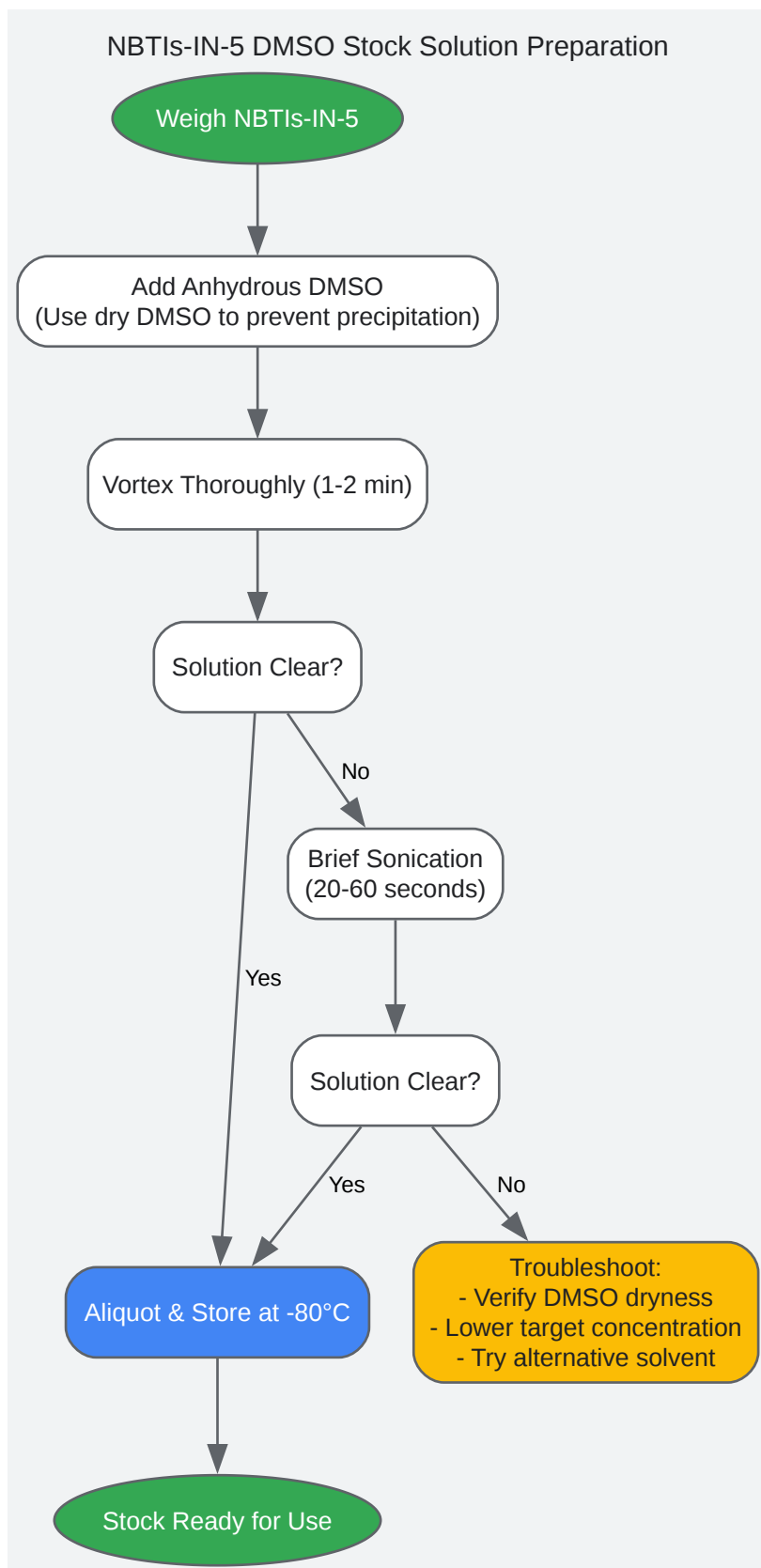
## Detailed Experimental Protocols

### Protocol 1: Preparing a DMSO Stock Solution

This protocol is for creating a concentrated stock solution suitable for in vitro assays.

- **Calculation:** Determine the mass of **NBTis-IN-5** needed to achieve your desired stock concentration (e.g., 10-100 mM).
- **Weighing:** Accurately weigh the compound.
- **Initial Dissolution:** Add a small volume of pure, anhydrous DMSO to the vial. Using dry DMSO is critical, as water contamination can significantly decrease compound solubility [3].
- **Agitation:** Vortex the mixture thoroughly for 1-2 minutes.
- **Sonication (If Needed):** If the compound does not dissolve completely, briefly sonicate the solution.
  - **Procedure:** Place the vial in a bath sonicator for 20-60 seconds. Sonication is highly effective at re-dissolving compounds precipitated due to water uptake or freeze-thaw cycles [3].
  - **Safety:** Ensure the sonicator bath is clean and the vial is securely placed.
- **Visual Inspection:** Confirm that the solution is clear and without visible particles. If precipitation persists, continue sonication in short bursts or consider using a slightly lower final concentration.
- **Quality Control:** For critical quantitative work, the concentration of the stock solution can be verified using techniques like laser nephelometry or HPLC [4].
- **Aliquoting and Storage:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability [1].

The workflow below summarizes the key steps for preparing and troubleshooting your DMSO stock solution.



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## Protocol 2: Performing a DNA Gyrase Inhibition Assay

This protocol outlines the key steps for evaluating the enzymatic activity of **NBTIs-IN-5**, based on its known mechanism of action [1] [5] [2].

- **Dilution of Stock Solution:**

- Thaw a single aliquot of the DMSO stock solution on ice.
- Prepare a serial dilution of **NBTIs-IN-5** in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., 1% v/v) across all samples, including controls, to avoid solvent-induced artifacts.

- **Assay Setup:**

- In a reaction tube or plate well, combine the purified *Mycobacterium abscessus* DNA gyrase enzyme, the DNA substrate, and the reaction buffer.
- Add the diluted **NBTIs-IN-5** to the test reactions. Include a positive control (e.g., a known gyrase inhibitor) and a negative control (only the vehicle, e.g., 1% DMSO).

- **Incubation and Reaction:**

- Initiate the enzyme reaction, typically by adding Mg-ATP, and incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

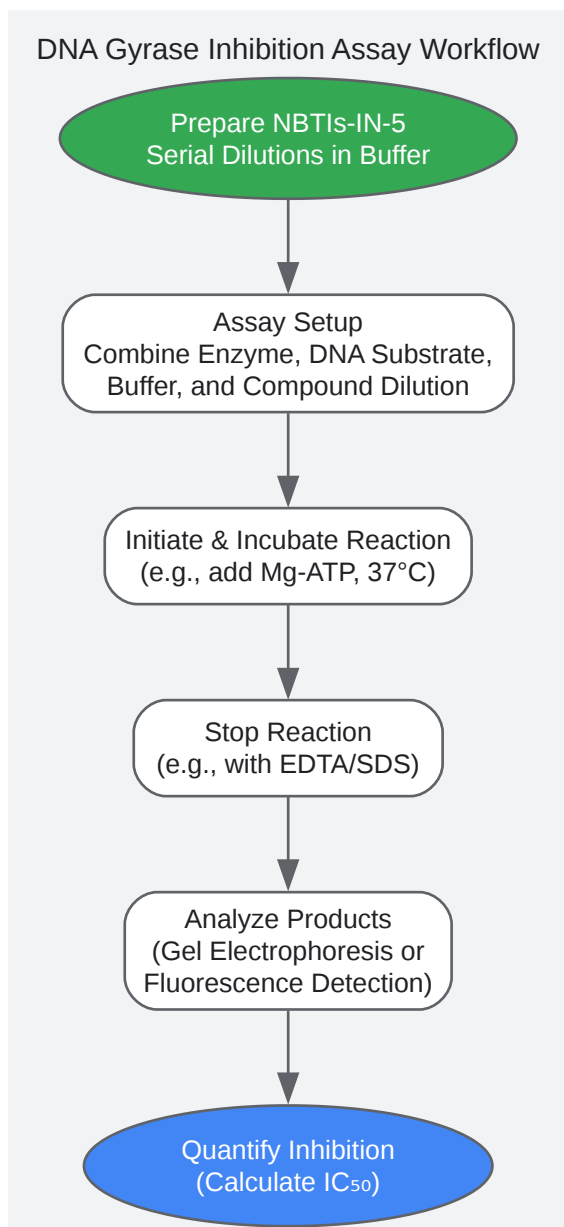
- **Reaction Stop and Analysis:**

- Stop the reaction using a suitable method, such as adding EDTA or SDS.
- Analyze the products to quantify DNA supercoiling or relaxation. This can be done through gel electrophoresis (agarose gel) or by using a fluorescence-based method.
- Measure the intensity of the DNA bands or signals to determine the percentage of inhibition at each compound concentration.

- **Data Analysis:**

- Plot the percentage of enzyme activity (or inhibition) against the logarithm of the compound concentration.
- Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC<sub>50</sub> value, the concentration that inhibits 50% of the enzyme activity.

The logical flow of the assay setup and data analysis is visualized below.



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## Critical Notes for Researchers

- **Solubility Limitations:** The provided information indicates that **NBTIs-IN-5** may have low solubility in aqueous buffers. Always confirm that the compound remains solubilized after dilution into the final assay buffer, as precipitation can lead to inaccurate activity readings [1] [3].
- **Biological Context:** NBTIs represent a promising class of antibiotics that target DNA gyrase and topoisomerase IV, avoiding cross-resistance with quinolones [5]. Their antibacterial potency and

ability to penetrate bacterial membranes are governed by a fine-tuned lipophilicity/hydrophilicity ratio [5].

- **hERG Toxicity Consideration:** Be aware that many compounds in the NBTI class exhibit inhibition of the hERG potassium channel, a common cause of cardiotoxicity. This remains a key challenge for their development, and continued optimization is needed to achieve a sufficient therapeutic window [5].

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## References

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